![molecular formula C18H17NO4 B5511258 2-(4-isopropoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5511258.png)
2-(4-isopropoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of oxazolone derivatives typically involves strategies that allow for the introduction of various substituents into the oxazolone ring to modulate the compound's physical, chemical, and biological properties. For instance, Misra and Ila (2010) describe a method for synthesizing various 2-phenyl-4,5-functionalized oxazoles, which might be similar to the target compound, via nucleophilic ring opening followed by cyclization processes (Misra & Ila, 2010).
Molecular Structure Analysis
The molecular structure of oxazolone derivatives reveals insights into the conformation, bonding patterns, and stereochemistry of these compounds. For example, the structural study by Liang (2009) on a related compound emphasizes the significance of crystallography in understanding the molecular geometry and intermolecular interactions that influence the compound's stability and reactivity (Liang, 2009).
Chemical Reactions and Properties
Oxazolones participate in a variety of chemical reactions that highlight their versatility as synthetic intermediates. The work by Langer et al. (2005) on hydroxyphenyl-2-oxazoline derivatives provides insight into the reactivity of oxazolone rings, including nucleophilic attacks, ring-opening reactions, and the potential for creating diverse chemical structures (Langer et al., 2005).
Physical Properties Analysis
The physical properties of oxazolone derivatives, such as melting point, solubility, and crystalline structure, are crucial for their application in various fields. Gaul and Seebach (2002) discuss the physical properties of a similar compound, highlighting the importance of these characteristics in the synthesis and application of oxazolone derivatives (Gaul & Seebach, 2002).
Chemical Properties Analysis
The chemical properties of oxazolone derivatives, including acidity, basicity, and reactivity towards various reagents, are fundamental to their utility in organic synthesis and drug design. Rubtsova et al. (2020) explore the synthesis and chemical properties of pyrrolin-2-ones, which share functional similarities with oxazolones, demonstrating the impact of substituents on chemical behavior (Rubtsova et al., 2020).
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
A significant application of compounds like 2-(4-isopropoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one is in the field of organic synthesis. Ennis and Gilchrist (1990) explored the synthesis of 3-substituted furans, which could be related to the synthesis of similar oxazolone compounds. Their study detailed the use of directed lithiation and palladium-catalyzed coupling for synthesizing such compounds (Ennis & Gilchrist, 1990).
Polymer Synthesis
Another notable application lies in polymer synthesis. Kobayashi, Mizutani, and Saegusa (1984) demonstrated the use of 2-(hydroxyphenyl)-2-oxazolines for creating various polymers. These oxazolines were utilized in cationic and anionic polymerization to produce polymers with diverse properties, highlighting the potential versatility of similar compounds in polymer chemistry (Kobayashi, Mizutani, & Saegusa, 1984).
Catalytic Applications
The compound's structural components might be useful in catalytic processes. Alvarez et al. (2007) investigated the catalytic oxidation of isosafrol by vanadium complexes. The study emphasized the role of molecular structure in catalysis, suggesting that structurally similar compounds could exhibit similar catalytic properties (Alvarez et al., 2007).
Chemical Properties and Reactions
Ibata et al. (1992) studied the reactions of 5-methoxy-4-(p-nitrophenyl)oxazoles with tetracyanoethylene, leading to the formation of various cycloadducts through oxazole ring opening. This research shows the reactivity of oxazole derivatives under certain conditions, which could be relevant to the chemical behavior of 2-(4-isopropoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one (Ibata et al., 1992).
Photochemical Studies
The photochemical properties of oxazole derivatives can be an area of research interest. Suzuki et al. (1989) examined the photochromism of 4-oxazolyl fulgides, which could provide insights into the photochemical behavior of similar compounds (Suzuki et al., 1989).
Eigenschaften
IUPAC Name |
(4E)-4-[(5-methylfuran-2-yl)methylidene]-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-11(2)21-14-8-5-13(6-9-14)17-19-16(18(20)23-17)10-15-7-4-12(3)22-15/h4-11H,1-3H3/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWFZLOPQYLSFY-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/2\C(=O)OC(=N2)C3=CC=C(C=C3)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-[(5-methylfuran-2-yl)methylidene]-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-5-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[3-(ethoxycarbonyl)-6-methyl-4-quinolinyl]amino}benzoic acid](/img/structure/B5511175.png)
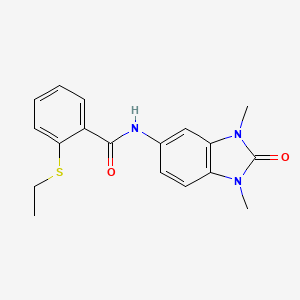
![2-[(4-chlorobenzyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5511205.png)
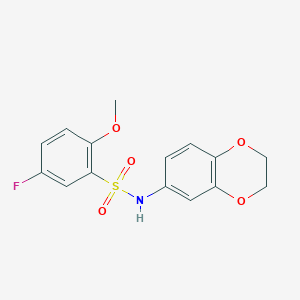
![2-methyl-7-oxo-3,5-diphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B5511214.png)
![1-(2-{4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-benzimidazole](/img/structure/B5511218.png)
![3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)amino]carbonyl}phenyl acetate](/img/structure/B5511223.png)
![6-tert-butyl-4-[(3,4-dimethoxybenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5511231.png)
![3-phenyl-8-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5511236.png)
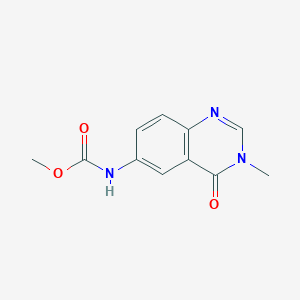
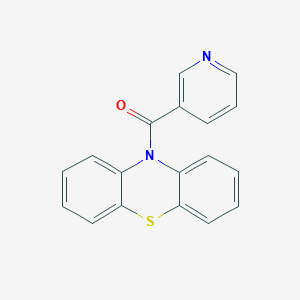

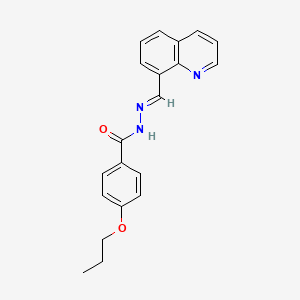
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-5-methoxy-N,1-dimethyl-1H-indole-2-carboxamide](/img/structure/B5511286.png)